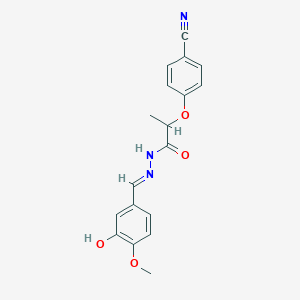![molecular formula C13H17Cl2NO3S B5747240 1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B5747240.png)
1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]-4-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]-4-methylpiperidine, also known as DIDS, is a chemical compound that has been extensively studied in scientific research. DIDS is a sulfonamide derivative that has been found to have various biochemical and physiological effects, making it a valuable tool in laboratory experiments. In
Wissenschaftliche Forschungsanwendungen
1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]-4-methylpiperidine has been widely used in scientific research as a tool to study various physiological and biochemical processes. It has been found to be an inhibitor of several ion channels, including the anion exchanger and the chloride channel. 1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]-4-methylpiperidine has also been used to study the role of chloride channels in cell volume regulation and apoptosis. Additionally, 1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]-4-methylpiperidine has been found to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) channel, which is involved in the regulation of salt and water transport in the lungs.
Wirkmechanismus
1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]-4-methylpiperidine exerts its effects by binding to the extracellular domain of ion channels, thereby preventing the passage of ions through the channel. It has been found to block the movement of chloride ions through the anion exchanger and the chloride channel by binding to a specific site on the channel protein. Additionally, 1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]-4-methylpiperidine has been found to inhibit the activity of the CFTR channel by binding to a different site on the channel protein.
Biochemical and Physiological Effects
1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]-4-methylpiperidine has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of the anion exchanger and the chloride channel, which are involved in the regulation of cell volume and pH. Additionally, 1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]-4-methylpiperidine has been found to inhibit the activity of the CFTR channel, which is involved in the regulation of salt and water transport in the lungs. 1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]-4-methylpiperidine has also been found to inhibit the activity of the Na+/H+ exchanger, which is involved in the regulation of intracellular pH.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]-4-methylpiperidine is a valuable tool in laboratory experiments due to its ability to selectively inhibit ion channels. It has been found to be a potent inhibitor of several ion channels, including the anion exchanger, the chloride channel, and the CFTR channel. Additionally, 1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]-4-methylpiperidine has been found to have a high degree of specificity for its target channels, making it a valuable tool for studying the specific roles of these channels in physiological and biochemical processes. However, one limitation of using 1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]-4-methylpiperidine in laboratory experiments is that it may have off-target effects on other ion channels or proteins.
Zukünftige Richtungen
There are several future directions for research involving 1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]-4-methylpiperidine. One area of research is the development of more specific and potent inhibitors of ion channels. Additionally, further research is needed to elucidate the specific roles of ion channels in various physiological and biochemical processes. Finally, the development of new techniques for studying ion channel activity and regulation will be important for advancing our understanding of these important proteins.
Conclusion
In conclusion, 1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]-4-methylpiperidine, or 1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]-4-methylpiperidine, is a valuable tool in scientific research due to its ability to selectively inhibit ion channels. 1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]-4-methylpiperidine has been found to have various biochemical and physiological effects, making it a valuable tool for studying the specific roles of ion channels in physiological and biochemical processes. However, further research is needed to fully understand the specific roles of ion channels and to develop more specific and potent inhibitors of these channels.
Synthesemethoden
The synthesis of 1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]-4-methylpiperidine involves the reaction of 2,3-dichloro-4-methoxybenzenesulfonyl chloride with 4-methylpiperidine. The reaction takes place in anhydrous dichloromethane and is catalyzed by triethylamine. The resulting product is then purified using column chromatography.
Eigenschaften
IUPAC Name |
1-(2,3-dichloro-4-methoxyphenyl)sulfonyl-4-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO3S/c1-9-5-7-16(8-6-9)20(17,18)11-4-3-10(19-2)12(14)13(11)15/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIMCGCCIVQABH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(C(=C(C=C2)OC)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-methyl-7-[(4-methylbenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5747166.png)

![4-bromo-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5747175.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B5747189.png)
![4-{[3-(2-furyl)-2-methyl-2-propen-1-ylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5747194.png)

![N-[2-(acetylamino)phenyl]-2-(phenylthio)acetamide](/img/structure/B5747204.png)



![ethyl 2-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5747230.png)

![3-methoxy-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B5747268.png)
